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  • Product: 4-Hydroxy-7-methoxyquinoline
  • CAS: 190516-85-9; 82121-05-9; 82121-08-2

Core Science & Biosynthesis

Foundational

4-hydroxy-7-methoxyquinoline chemical properties and molecular weight

An In-Depth Technical Guide to 4-Hydroxy-7-Methoxyquinoline: Chemical Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Hydroxy-7-Methoxyquinoline: Chemical Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-hydroxy-7-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthetic routes, and its role as a key building block for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile quinoline derivative.

Introduction to 4-Hydroxy-7-Methoxyquinoline

4-Hydroxy-7-methoxyquinoline, also known as 7-methoxy-4(1H)-quinolinone, belongs to the 4-hydroxyquinoline (or 4-quinolone) class of compounds.[1] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[2][3] The discovery of the antibacterial properties of quinolones was a serendipitous byproduct of chloroquine synthesis, which eventually led to the development of the highly successful fluoroquinolone antibiotics.[2][4][5] The specific substitution pattern of 4-hydroxy-7-methoxyquinoline, featuring a hydroxyl group at the 4-position and a methoxy group at the 7-position, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[6] Its derivatives have been explored for various therapeutic applications, including as antimalarial agents, antibacterial compounds, and even as potential β-adrenergic receptor blockers.[2][4]

Physicochemical and Molecular Properties

The molecular structure and key properties of 4-hydroxy-7-methoxyquinoline are fundamental to its reactivity and application in synthesis. The compound exists as a stable solid powder at room temperature.

Key Quantitative Data

A summary of the essential quantitative properties of 4-hydroxy-7-methoxyquinoline is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 82121-05-9[1]
Melting Point 213-217 °C
Appearance Powder
Topological Polar Surface Area (TPSA) 42.35 Ų[1]
LogP 1.949[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
Structural Identifiers
  • SMILES: COc1ccc2c(O)ccnc2c1

  • InChI: 1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)

  • InChI Key: NQUPXNZWBGZRQX-UHFFFAOYSA-N

Synthesis of 4-Hydroxy-7-Methoxyquinoline

The synthesis of 4-hydroxyquinolines can be achieved through various methods, with the Conrad-Limpach reaction being a classic approach.[2] A more recent, scalable industrial process has been detailed, providing a clear pathway to obtaining high-purity 4-hydroxy-7-methoxyquinoline.[7]

Experimental Protocol: A Modern Synthetic Approach

This protocol is adapted from a patented industrial process, which emphasizes yield and purity through controlled reaction conditions.[7] The causality behind this multi-step synthesis involves an initial condensation to form an enamine intermediate, followed by a high-temperature cyclization reaction.

Step 1: Formation of Intermediate BA-1

  • In a clean, dry 2000L reaction vessel, charge 900 kg of trimethyl orthoformate.

  • While stirring, add 240 kg of isopropylidene malonate (Meldrum's acid). Continue stirring for 20-30 minutes to ensure complete mixing.

  • Slowly heat the mixture to 60-65 °C. Upon reaching reflux, maintain the reaction for 1.5-2 hours.

  • Add 3,4-dimethoxyaniline to the reaction mixture and continue to reflux.

  • After the reaction is complete, cool the mixture and collect the crude product (BA-1) by centrifugation.

  • Purify the crude BA-1 by creating a slurry with methanol, followed by another centrifugation to collect the refined solid.

  • Dry the refined solid in an oven at 45-50 °C for 22-25 hours.

Step 2: Cyclization to 4-Hydroxy-7-Methoxyquinoline

  • In a separate reaction kettle, add diphenyl ether as a high-boiling solvent.

  • Add 200 kg of the dried, refined BA-1 intermediate.

  • Heat the mixture to initiate the cyclization reaction and maintain for 2-3 hours. The high temperature is necessary to drive the ring-closing and elimination reactions.

  • Monitor the reaction progress via sampling and analysis (e.g., GC or TLC).

  • Upon completion, cool the mixture and collect the crude product (BA-2) by centrifugation.

Step 3: Final Purification

  • In a third vessel, add dichloromethane and the crude BA-2 product at a mass ratio of 1:1.[7]

  • Stir the slurry at normal temperature for 1 hour. This step washes away residual diphenyl ether and other organic impurities.

  • Collect the purified 4-hydroxy-7-methoxyquinoline by centrifugation.

  • Dry the final product in an oven to yield a high-purity (e.g., >99%) solid.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the described synthetic process.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Trimethyl Orthoformate + Isopropylidene Malonate B Reflux (60-65°C) A->B C Add 3,4-Dimethoxyaniline B->C D Crude BA-1 C->D E Methanol Wash D->E F Refined BA-1 E->F G Refined BA-1 in Diphenyl Ether F->G H High-Temp Reaction G->H I Crude BA-2 H->I J Crude BA-2 in Dichloromethane I->J K Stir & Centrifuge J->K L Pure 4-Hydroxy-7- methoxyquinoline K->L

Caption: Workflow for the synthesis of 4-hydroxy-7-methoxyquinoline.

Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment are critical. The following section outlines standard protocols for the spectroscopic characterization of 4-hydroxy-7-methoxyquinoline, based on established techniques for similar organic molecules.[8]

General Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Using a 400 MHz or higher spectrometer, acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Expected ¹H NMR Signals (in DMSO-d₆): Protons on the quinoline ring system are expected in the aromatic region (δ 6.5-8.5 ppm). The methoxy group protons should appear as a sharp singlet around δ 3.8-4.0 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and residual water.

  • Expected ¹³C NMR Signals: Aromatic carbons will resonate in the δ 100-160 ppm range. The methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[8]

  • Data Acquisition: Collect a background spectrum first, followed by the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.[8]

  • Characteristic Bands: Expect a broad absorption band in the 3200-2500 cm⁻¹ region corresponding to the O-H stretch of the hydroxyl group. C-H stretching from the aromatic ring and methoxy group will appear around 3100-2800 cm⁻¹. The C=O stretch of the quinolinone tautomer will be visible around 1650 cm⁻¹. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region, and the C-O stretching of the methoxy ether will appear in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 176.18.

  • Fragmentation: The fragmentation pattern will depend on the collision energy but may involve the loss of methyl radicals or carbon monoxide from the quinolinone ring.

Chemical Reactivity and Applications

The reactivity of 4-hydroxy-7-methoxyquinoline is dictated by its functional groups and the aromatic ring system. It serves as a versatile precursor for a variety of more complex molecules.

Key Reactions

A key reaction for derivatization is the nitration of the quinoline ring, which can be a precursor step for introducing other functional groups, such as amines, through subsequent reduction.[9]

Caption: Electrophilic nitration of the quinoline ring system.

Applications in Drug Discovery

The 4-quinolone core is central to the mechanism of action of quinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV.[4] While 4-hydroxy-7-methoxyquinoline itself is not an antibiotic, it is a key building block for creating derivatives with potential therapeutic value. Research has shown that modifications to the quinolone scaffold can lead to compounds with a range of activities:

  • Antibacterial Agents: As a precursor for novel quinolone antibiotics, particularly those targeting respiratory pathogens and drug-resistant strains.[4][10][11]

  • Antimalarial Agents: The quinoline ring is famously the core of quinine and chloroquine. Derivatives of 4-hydroxy-7-methoxyquinoline have been investigated for activity against Plasmodium species.[4]

  • Anticancer Agents: Certain quinolone derivatives have demonstrated antiproliferative effects, making this scaffold a point of interest in oncology research.[3]

Safety and Handling

4-Hydroxy-7-methoxyquinoline is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.

  • Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), and Serious Eye Damage (Category 1).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): When handling the solid powder, wear gloves, safety glasses or goggles, and a dust mask (e.g., N95).

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

This guide provides a foundational understanding of 4-hydroxy-7-methoxyquinoline. Its rich chemistry and proven pharmacological relevance ensure that it will remain a compound of significant interest to the scientific community.

References

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A - Google Patents.
  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Available from: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol1. Journal of the American Chemical Society. Available from: [Link]

  • 3-Ethyl-4-hydroxy-7-methoxyquinolin-2(1H)-one. NextSDS. Available from: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. ACS Publications. Available from: [Link]

  • 4-Hydroxy-7-methoxycoumarin. PubChem. Available from: [Link]

  • Discovery of quinolone derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]

  • Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1. Available from: [Link]

  • Quinolones: from antibiotics to autoinducers. PMC. Available from: [Link]

  • Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. PMC. Available from: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]

  • A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Available from: [Link]

  • Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. Available from: [Link]

  • Mequinol. NIST WebBook. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 4-Hydroxy-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the structural elucidation of organic molecules, playing a pivotal role in drug discovery and development. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-hydroxy-7-methoxyquinoline, a key heterocyclic scaffold. A central theme of this analysis is the profound influence of keto-enol tautomerism on the spectral features of the molecule. Due to the limited availability of public experimental data for this specific compound, this guide synthesizes information from foundational principles of NMR spectroscopy and comparative data from analogous quinoline derivatives to provide a robust interpretation of its NMR spectra. This document is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds.

Introduction: The Significance of 4-Hydroxyquinolines and the Challenge of Tautomerism

The 4-hydroxyquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial and antimalarial properties.[1][2] The precise chemical structure of these molecules, particularly the tautomeric form they adopt, is critical to their biological function.[1] 4-hydroxyquinoline and its derivatives exist in a dynamic equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[1][3]

The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring.[4] NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium, as the chemical shifts of the carbon and proton nuclei are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.[5][6]

This guide will focus on the spectral interpretation of 4-hydroxy-7-methoxyquinoline, a derivative with electron-donating hydroxyl and methoxy groups that influence the electron density distribution within the heterocyclic system.

The Tautomeric Equilibrium of 4-Hydroxy-7-methoxyquinoline

The tautomerism of 4-hydroxy-7-methoxyquinoline involves the interconversion of the enol and keto forms, as illustrated below. In many instances, and particularly in polar solvents like DMSO, the keto form is the predominant species.[4] This is a crucial consideration for interpreting the NMR spectra.

Caption: Tautomeric equilibrium between the enol and keto forms of 4-hydroxy-7-methoxyquinoline.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-hydroxy-7-methoxyquinoline is expected to exhibit distinct signals for the aromatic protons and the methoxy group. The chemical shifts and coupling patterns provide a wealth of information for structural assignment. The following assignments are predicted based on the analysis of related structures and established substituent effects, assuming the keto form is predominant in a solvent like DMSO-d₆.

Predicted ¹H NMR Peak Assignments for 4-Hydroxy-7-methoxyquinoline (Keto Form)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.0Doublet~5-6Adjacent to the electronegative nitrogen atom, leading to a downfield shift. Coupled to H3.
H3~6.1Doublet~5-6Coupled to H2. In the keto form, this proton is on an sp² carbon adjacent to a carbonyl group.[5]
H5~7.8Doublet~8-9Ortho to the ring fusion and influenced by the overall aromatic system. Coupled to H6.
H6~7.0Doublet of Doublets~8-9, ~2-3Coupled to H5 (ortho) and H8 (meta).
H8~6.9Doublet~2-3Ortho to the methoxy group, experiencing its electron-donating effect. Coupled to H6 (meta).
NH~11.5Broad Singlet-The N-H proton of the quinolone ring, often broad due to exchange.[1]
OCH₃~3.9Singlet-Characteristic chemical shift for a methoxy group attached to an aromatic ring.
OH---In the keto form, the hydroxyl proton is absent. A broad signal may be observed for the enol tautomer.[1]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton and the presence of key functional groups. The chemical shift of the C4 carbon is a key indicator of the predominant tautomeric form.

Predicted ¹³C NMR Peak Assignments for 4-Hydroxy-7-methoxyquinoline (Keto Form)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~140Attached to the electronegative nitrogen atom.
C3~110Olefinic carbon in the keto form.
C4~175Carbonyl carbon, characteristic of the keto tautomer.[5]
C4a~145Bridgehead carbon.
C5~125Aromatic carbon.
C6~115Aromatic carbon influenced by the methoxy group.
C7~160Aromatic carbon attached to the electron-donating methoxy group.
C8~98Aromatic carbon ortho to the methoxy group, shielded by its electron-donating effect.
C8a~120Bridgehead carbon.
OCH₃~56Typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for the structural elucidation of 4-hydroxy-7-methoxyquinoline, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for quinoline derivatives as it can help in observing exchangeable protons like N-H.[1]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to achieve good signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width appropriate for the expected chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming the assignments of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Visualization of Structural Assignments

The following diagram illustrates the atom numbering system used for the NMR assignments of 4-hydroxy-7-methoxyquinoline.

Caption: Numbering scheme for 4-hydroxy-7-methoxyquinoline.

Conclusion

This technical guide provides a detailed framework for the assignment of the ¹H and ¹³C NMR spectra of 4-hydroxy-7-methoxyquinoline, with a critical emphasis on the influence of keto-enol tautomerism. By synthesizing data from analogous compounds and applying fundamental NMR principles, a comprehensive set of predicted peak assignments has been presented. The outlined experimental protocol serves as a practical guide for researchers to obtain high-quality spectral data for this and related quinoline derivatives. A thorough understanding of the NMR spectra is paramount for the unambiguous structural confirmation of these important heterocyclic compounds, which is a foundational step in the exploration of their therapeutic potential.

References

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives - Benchchem.
  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines - ChemRxiv.
  • N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II.1 Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding - Taylor & Francis.
  • An experimental NMR and computational study of 4-quinolones and related compounds.
  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry - ACS Publications.
  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC.
  • Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate.
  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - Semantic Scholar.
  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH.

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Pathways of 4-Hydroxy-7-Methoxyquinoline: A Technical Guide for Structural Characterization

Executive Summary 4-Hydroxy-7-methoxyquinoline is a critical core scaffold found in numerous bioactive natural products (such as quinoline alkaloids) and synthetic pharmaceuticals, including kinase inhibitors and antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-7-methoxyquinoline is a critical core scaffold found in numerous bioactive natural products (such as quinoline alkaloids) and synthetic pharmaceuticals, including kinase inhibitors and antimicrobial agents. Accurate structural elucidation of these compounds relies heavily on high-resolution tandem mass spectrometry (HRMS/MS). This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways of 4-hydroxy-7-methoxyquinoline. By understanding the causality behind specific bond cleavages—such as methoxy radical loss and quinolone ring contraction—analytical scientists can confidently differentiate this scaffold from its positional isomers.

Structural Significance & Ionization Dynamics

In positive electrospray ionization (ESI+), quinoline alkaloids typically yield abundant [M+H]⁺ precursor ions. This is driven by the strong basicity of the nitrogen atom within their rigid heterocyclic ring structures, which readily accepts a proton[1].

For 4-hydroxy-7-methoxyquinoline (Exact Mass: 175.0633 Da), ESI+ generates a highly stable [M+H]⁺ precursor ion at m/z 176.0711. The protonation predominantly occurs at the quinoline nitrogen. This charge localization is the primary driver for subsequent fragmentation events, as the charge migrates through the conjugated π -system during collisional activation to initiate specific neutral losses.

Mechanistic Pathways of CID Fragmentation

The fragmentation of isoquinoline and quinoline alkaloids involves the characteristic loss of small neutral molecules and radicals, which are highly dependent on the positional substitution of methoxy and hydroxy groups[2]. For 4-hydroxy-7-methoxyquinoline, three dominant causal pathways dictate the MS/MS spectrum:

Ether Cleavage: The Methoxy Radical Loss

The Mechanism: The 7-methoxy group is an electron-donating moiety attached to the aromatic ring. Upon collisional activation, the O–CH₃ bond undergoes homolytic cleavage. The Causality: This cleavage expels a methyl radical (•CH₃, 15.0235 Da), leaving behind a radical cation at m/z 161.0476 ([C₉H₇NO₂]•⁺). This odd-electron ion is highly favored because the resulting radical is resonance-stabilized by the extended conjugated system of the quinoline core.

Hydroxyl Cleavage: Dehydration

The Mechanism: The 4-hydroxy group can undergo dehydration, losing a water molecule (H₂O, 18.0105 Da) to form an ion at m/z 158.0606. The Causality: While aromatic hydroxyl groups do not readily lose water, the proximity of the basic nitrogen allows for tautomerization and proton transfer mechanisms that facilitate the expulsion of H₂O, particularly under lower collision energy regimes.

Ring Contraction: Carbon Monoxide Expulsion

The Mechanism: 4-Hydroxyquinolines exist in a tautomeric equilibrium with 4-quinolones. Under CID conditions, the expulsion of carbon monoxide (CO, 27.9949 Da) is a hallmark fragmentation pathway[3]. The Causality: The quinolone carbonyl carbon is highly susceptible to cleavage. The expulsion of CO triggers a ring contraction, transforming the 6-membered nitrogen-containing ring into a highly stable 5-membered indole-like intermediate at m/z 148.0762. Furthermore, a sequential loss of CO from the m/z 161.0476 radical cation yields a prominent secondary fragment at m/z 133.0527.

Fragmentation M [M+H]+ m/z 176.07 F1 [M+H - CH3]•+ m/z 161.05 M->F1 - •CH3 (15 Da) Ether Cleavage F2 [M+H - H2O]+ m/z 158.06 M->F2 - H2O (18 Da) Hydroxyl Cleavage F3 [M+H - CO]+ m/z 148.08 M->F3 - CO (28 Da) Ring Contraction F4 [M+H - CH3 - CO]•+ m/z 133.05 F1->F4 - CO (28 Da) Quinonoid Expulsion

Proposed ESI-MS/MS fragmentation pathways for 4-hydroxy-7-methoxyquinoline.

Quantitative Fragmentation Data

High-resolution time-of-flight mass spectrometry (TOF-MS) is essential for discriminating between quinoline derivatives that share the same empirical formula but possess different functional group topologies[4]. The expected high-resolution product ions are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaRelative AbundanceMechanistic Origin
176.0711161.047615.0235 (•CH₃)[C₉H₇NO₂]•⁺HighHomolytic cleavage of 7-methoxy group
176.0711158.060618.0105 (H₂O)[C₁₀H₈NO]⁺MediumDehydration at 4-hydroxy position
176.0711148.076227.9949 (CO)[C₉H₁₀NO]⁺LowRing contraction via CO expulsion
176.0711133.052743.0184 (•CH₃ + CO)[C₈H₇NO]•⁺HighSequential loss of CH₃ and CO

Self-Validating Experimental Protocol for HRMS/MS

Differentiating positional isomers (e.g., 4-hydroxyquinoline vs. 8-hydroxyquinoline) can be challenging using MS alone due to similar fragmentation patterns, highlighting the importance of optimized chromatographic separation[5]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: System Suitability & Calibration (Validation Check)
  • Action: Infuse a known tuning mix (e.g., sodium formate) prior to analysis.

  • Causality: The system is only validated for acquisition if the mass error for the m/z 100 to 400 range is < 2 ppm. This strict tolerance ensures that subtle neutral losses (e.g., 15.0235 Da for •CH₃ vs. 16.0313 Da for CH₄) can be confidently and unambiguously assigned.

Step 2: Sample Preparation
  • Action: Dilute the analyte to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the C18 stationary phase, sharpening peak shape. Mass spectrometrically, it acts as a proton donor, driving the equilibrium of the basic quinoline nitrogen toward the protonated [M+H]⁺ state, thereby maximizing ESI+ ionization efficiency.

Step 3: UHPLC Separation
  • Action: Utilize a sub-2 µm C18 column with a shallow gradient (e.g., 5% to 95% organic over 15 minutes).

  • Causality: Positional isomers of quinolines exhibit near-identical MS/MS fragmentation patterns. A shallow gradient ensures baseline resolution of these isobars prior to entering the source, preventing chimeric MS/MS spectra that could confound structural assignment.

Step 4: ESI-MS/MS Acquisition
  • Action: Isolate the precursor ion (m/z 176.07) using a narrow quadrupole isolation window (1.0 Da). Apply a ramped Collision Energy (CE) from 15 eV to 35 eV.

  • Causality: Ramping the CE ensures comprehensive fragmentation coverage. Lower energies (15-20 eV) are required to capture the kinetically favored neutral losses (like H₂O), while higher energies (30-35 eV) are necessary to drive the thermodynamically demanding backbone cleavages, such as the quinolone ring contraction via CO expulsion.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Precursor m/z 176) S2->S3 S4 CID Fragmentation (CE: 15-35 eV) S3->S4 S5 HRMS Detection (TOF/Orbitrap) S4->S5

Step-by-step LC-HRMS/MS experimental workflow for quinoline alkaloid profiling.

References
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Title: Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs)
  • Source: acs.

Sources

Exploratory

In Vivo Pharmacological Properties of 4-Hydroxy-7-Methoxyquinoline: A Technical Whitepaper on Scaffold Versatility and Mechanism of Action

Executive Summary As a Senior Application Scientist, I frequently evaluate core pharmacophores that serve as the foundation for diverse therapeutic applications. The 4-hydroxy-7-methoxyquinoline (4-H-7-MQ) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate core pharmacophores that serve as the foundation for diverse therapeutic applications. The 4-hydroxy-7-methoxyquinoline (4-H-7-MQ) scaffold is a prime example of such molecular versatility. Characterized by its quinoline ring system substituted with a hydroxyl group at the 4-position and a methoxy group at the 7-position, this structure forms the backbone of several highly potent in vivo modulators. From enhancing regulatory T-cell (Treg) function in autoimmune diseases to acting as a functionally selective ligand for GABA_A receptors and inhibiting viral proteases, the 4-H-7-MQ core is a critical asset in modern drug development.

This whitepaper dissects the causality behind the pharmacological efficacy of 4-H-7-MQ derivatives, providing self-validating experimental protocols and quantitative data to guide preclinical workflows.

Immunomodulatory Efficacy: Treg Enhancement in Autoimmune Models

Causality & Mechanism of Action

Systemic Lupus Erythematosus (SLE) and Graft-Versus-Host Disease (GVHD) are driven by a breakdown in peripheral tolerance, often due to compromised CD4+CD25+ Treg suppressive capacity. The 4-H-7-MQ-3-carboxamide derivative known as Y27 (where a non-basic oxygen bioisosterically replaces a basic nitrogen found in its precursor H1521) has demonstrated profound in vivo efficacy in MRL/lpr autoimmune mice 1.

Causality dictates that Y27 does not merely expand the absolute number of peripheral Tregs; rather, it fundamentally augments their ex vivo suppressive capacity against effector T-cells. This targeted functional enhancement prevents immunocomplex-mediated glomerulonephritis without causing broad-spectrum immunosuppression, lowering renal histopathology scores significantly 1.

G A 4-H-7-MQ Derivative (Y27) B CD4+CD25+ Treg Cells A->B Enhances suppressive capacity C TGF-β & IL-10 Secretion B->C Upregulates soluble factors D Suppression of Effector T-Cells B->D Contact-dependent suppression C->D Synergistic inhibition E Amelioration of SLE/GVHD D->E Prevents tissue damage

Fig 1: Mechanistic pathway of 4-H-7-MQ derivative Y27 enhancing Treg-mediated immunosuppression.

Neuropharmacology: GABA_A Receptor α6 Subtype Selectivity via Deuteration

Causality & Mechanism of Action

In neuropharmacology, 4-H-7-MQ is a critical intermediate in synthesizing pyrazoloquinolinones (PQs) that selectively target the GABA_A receptor α6 subtype 2. A major hurdle for these ligands in vivo is rapid metabolic clearance via O-demethylation of the 7-methoxy group.

By applying the primary deuterium kinetic isotope effect (replacing hydrogen atoms on the methoxy group with deuterium), we significantly slow down CYP450-mediated metabolism. This rational design choice increases the metabolic half-life in liver microsomes by up to 3-fold, directly translating to prolonged behavioral efficacy (e.g., locomotor modulation) in vivo without altering receptor binding affinity 3.

G A Deuterated 4-H-7-MQ Ligand B In Vivo Administration A->B Dosing (IP/PO) C Plasma & Brain Sampling B->C Time-course extraction E Locomotor Assays B->E Behavioral testing D LC-MS/MS PK Analysis C->D Quantify metabolites F GABA-A α6 Efficacy D->F Correlate half-life E->F Confirm non-sedative action

Fig 2: Self-validating workflow for assessing in vivo PK and behavioral pharmacology.

Antiviral & Antimicrobial Applications

  • HCV NS3 Protease Inhibition: The 4-H-7-MQ core, specifically 8-substituted 2-carbomethoxy 4-hydroxy-7-methoxyquinoline, is utilized to synthesize potent, noncovalent linear inhibitors of the Hepatitis C Virus (HCV) NS3 protease (such as BI 201335 / Faldaprevir) 4. The quinoline moiety provides critical hydrophobic interactions within the protease binding pocket, essential for halting viral replication in vivo.

  • Antimicrobial Potential: Furthermore, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid exhibits intrinsic antioxidant properties, scavenging free radicals and demonstrating preliminary efficacy against various bacterial strains and cancer cell proliferation via apoptosis induction 5.

Quantitative Pharmacological Data

Derivative / CompoundPrimary Target / ReceptorIn Vivo / In Vitro EffectKey Quantitative Metric
Y27 CD4+CD25+ TregsAmelioration of SLE/GVHDReduced renal histopathology score from 2.8 to 1.9 (at 40 mg/kg)
Deuterated PQ (8b) GABA_A α6 SubtypeProlonged Locomotor Modulation3-fold increase in metabolic half-life (MLM)
BI 201335 HCV NS3 ProteaseViral Replication InhibitionHigh binding affinity (IC50 typically in low nM range)
4-H-7-MQ-3-COOH Bacterial Strains / ROSAntimicrobial & AntioxidantApoptosis induction / Free radical scavenging

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to confirm that the observed in vivo effects are directly tied to the hypothesized mechanism of action.

Protocol 1: In Vivo Evaluation of Treg Suppressive Capacity (Y27 Model)
  • Step 1: Disease Induction & Dosing. Induce GVHD in BDF1 hybrid mice or utilize MRL/lpr autoimmune mice. Administer Y27 (10, 20, or 40 mg/kg) daily for 10 weeks.

  • Step 2: Systemic Biomarker Validation. Measure blood urea nitrogen, triglycerides, and serum anti-dsDNA antibodies. Causality Check: This confirms systemic disease amelioration and establishes a baseline before isolating cells.

  • Step 3: Ex Vivo Treg Isolation. Isolate CD4+CD25+ Tregs from the splenocytes of treated and control mice using magnetic-activated cell sorting (MACS).

  • Step 4: Suppressive Capacity Assay (The Self-Validation). Co-culture the isolated Tregs with CFSE-labeled CD4+CD25- effector T-cells. Measure effector T-cell proliferation via flow cytometry. Validation: If Y27 works specifically via Treg enhancement, the ex vivo isolated Tregs must show statistically significant enhanced suppression compared to vehicle-treated controls, independent of the total Treg count in the spleen.

Protocol 2: Pharmacokinetic Profiling of Deuterated 4-H-7-MQ Ligands
  • Step 1: Parallel Dosing. Administer deuterated (e.g., compound 8b) and non-deuterated 4-H-7-MQ analogs to distinct murine cohorts via IP injection.

  • Step 2: Time-Course Sampling. Collect plasma and brain tissue at predefined intervals (e.g., 0.5, 1, 2, 4, and 8 hours post-dose).

  • Step 3: LC-MS/MS Quantification. Quantify the intact ligand and its O-demethylated metabolites. Causality Check: The ratio of intact ligand to metabolite directly measures the kinetic isotope effect, confirming metabolic resistance.

  • Step 4: Behavioral Correlation (The Self-Validation). Perform Rotarod and open-field locomotor assays at the exact time points corresponding to peak brain concentrations. Validation: The extended half-life observed in the LC-MS/MS data must strictly correlate with a prolonged duration of locomotor modulation in the behavioral assay, confirming that chemical stability directly translates to in vivo efficacy.

References

  • Source: PMC (nih.gov)
  • Title: Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR)
  • Title: Discovery of a Potent and Selective Noncovalent Linear Inhibitor of the Hepatitis C Virus NS3 Protease (BI 201335)
  • Source: Smolecule (smolecule.com)

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Hydroxy-7-methoxyquinoline as a Core Scaffold in Antimalarial Drug Discovery

Mechanistic Rationale & Target Biology The emergence of multi-drug-resistant Plasmodium falciparum has necessitated the development of novel antimalarial pharmacophores. While traditional therapies have relied heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

The emergence of multi-drug-resistant Plasmodium falciparum has necessitated the development of novel antimalarial pharmacophores. While traditional therapies have relied heavily on the 7-chloroquinoline core (e.g., chloroquine), replacing the electron-withdrawing chlorine atom with an electron-donating methoxy group at the 7-position yields 4-hydroxy-7-methoxyquinoline (also known as 7-methoxy-4-quinolinol). This structural pivot offers two distinct pharmacological advantages:

  • Overcoming Efflux Pumps via pKa Modulation: The 7-methoxy group alters the electron density of the quinoline core through resonance donation and inductive withdrawal. This fine-tunes the basicity (pKa) of the quinoline nitrogen, optimizing the molecule's ability to accumulate in the acidic food vacuole of the parasite while evading the mutant PfCRT (chloroquine resistance transporter) efflux pump[1].

  • Type II Kinase Inhibition: Recent drug discovery efforts have repurposed the 7-methoxyquinoline scaffold to target Plasmodium falciparum Protein Kinase 6 (PfPK6). The 7-methoxy group acts as a privileged motif that precisely occupies the kinase ATP-binding pocket. Structure-activity relationship (SAR) studies demonstrate that replacing this methoxy group with a chloro group drastically reduces binding affinity and antiplasmodial potency[2].

Synthetic Pathway Visualization

The transformation of the stable 4-hydroxy precursor into a bioactive antimalarial lead requires a two-step sequence: electrophilic activation followed by nucleophilic aromatic substitution (SNAr).

SyntheticWorkflow SM 4-Hydroxy-7-methoxyquinoline (Stable Precursor) Reagent1 POCl3 Activation (90°C - 120°C) SM->Reagent1 Chlorination Intermediate 4-Chloro-7-methoxyquinoline (Electrophilic Hub) Reagent1->Intermediate Workup (Na2CO3) Reagent2 Amine Nucleophile (SNAr, 135°C) Intermediate->Reagent2 Amination Product 4-Amino-7-methoxyquinoline (Antimalarial Lead) Reagent2->Product Isolation

Synthetic workflow from 4-hydroxy-7-methoxyquinoline to antimalarial leads.

Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales for each chemical intervention.

Protocol A: Chlorination via Phosphorus Oxychloride

Objective: Convert the thermodynamically stable 4-hydroxy-7-methoxyquinoline into the highly reactive electrophile, 4-chloro-7-methoxyquinoline. Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the activating agent. It converts the tautomeric quinolone oxygen into a phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-hydroxy-7-methoxyquinoline (1.0 eq, e.g., 175 mg, 1.0 mmol) in neat POCl₃ (5.0 mL). Perform this under an inert nitrogen atmosphere to prevent premature hydrolysis of the reagent[3].

  • Thermal Activation: Heat the reaction mixture to 90°C and stir continuously for 16 hours[3]. Alternatively, for rapid conversion, the reaction can be sealed in a tube and heated to 120°C for 1 hour[1].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. Validation: The highly polar starting material (which streaks near the baseline) will be entirely consumed, replaced by a high-Rf, UV-active spot corresponding to the chlorinated product.

  • Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it over crushed ice. Immediately neutralize the aqueous layer to pH 8 using a saturated sodium carbonate (Na₂CO₃) solution[3]. Causality: Neutralization is critical; if left acidic, the newly formed C-Cl bond can undergo rapid hydrolysis back to the starting quinolone.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-chloro-7-methoxyquinoline[3].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the 4-chloro intermediate with a functionalized amine to generate the final antimalarial pharmacophore. Causality: The 4-position of the quinoline ring is highly electron-deficient due to the inductive and resonance effects of the ring nitrogen. This eliminates the need for palladium catalysis, allowing direct SNAr by primary or secondary amines under thermal conditions[2].

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-chloro-7-methoxyquinoline (1.0 eq) and the target amine (2.0 eq) in a high-boiling solvent such as o-xylene (approx. 3.5 mL per 1.29 mmol of substrate)[2].

  • Coupling: Stir the suspension at 135°C for 16 hours[2].

  • In-Process Control (IPC): Validate reaction completion via LC-MS. Validation: Confirm the disappearance of the starting material's characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired [M+H]⁺ product mass.

  • Isolation: Cool the mixture to room temperature. Add ethyl acetate (15 mL) and stir for 1 hour to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry in vacuo[2].

Quantitative Data Summaries

Table 1: Reaction Optimization for the Chlorination Step Comparison of thermal conditions and their impact on intermediate yield and purity.

Reaction ConditionTemperatureTimeYield (%)Purity (LC-MS)Mechanistic Outcome
POCl₃ (Neat)90°C16 h85%>95%Optimal thermodynamic conversion[3].
POCl₃ (Neat)120°C1 h78%90%Rapid kinetic conversion; minor degradation[1].
POCl₃ + 1,4-Dioxane120°C1 h72%88%Solvent dilution reduces electrophilic collision rate[1].

Table 2: Pharmacological Impact of the 7-Position Substituent Comparative efficacy of 7-methoxy vs. 7-chloro scaffolds against PfPK6 and P. falciparum 3D7 strains.

Scaffold SubstitutionPrimary TargetBiochemical IC₅₀ (nM)Antiplasmodial EC₅₀ (nM)
7-Methoxy (Lead) PfPK65 - 80390 - 500
7-Chloro (Analog) PfPK6>1000>2000

(Data synthesized from group efficiency analyses of Type II kinase inhibitors[2])

Mechanism of Action Visualization

MOA Blood Blood Stream (pH 7.4) Drug 7-Methoxyquinoline (Unprotonated) Blood->Drug Diffusion Vacuole Parasite Food Vacuole (pH 5.0) Protonated Protonated Drug (Ion Trapped) Vacuole->Protonated Protonation Drug->Vacuole Enters Vacuole Target PfPK6 Kinase & Hemozoin Inhibition Protonated->Target Target Binding

Dual mechanism of 7-methoxy-4-aminoquinolines in Plasmodium falciparum.

References

  • Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central (PMC) URL:[Link]

  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 4-Hydroxy-7-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous appr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many derivatives, 4-hydroxy-7-methoxyquinoline stands out as a versatile building block for the synthesis of a wide array of biologically active molecules. Its strategic functionalization through catalytic cross-coupling reactions opens avenues for the exploration of novel chemical space in drug discovery. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the catalytic cross-coupling of 4-hydroxy-7-methoxyquinoline, with a focus on practical application and mechanistic understanding.

Strategic Considerations: The Gateway to Cross-Coupling

Direct cross-coupling with the hydroxyl group at the 4-position of the quinoline ring is challenging. Therefore, a crucial initial step is the conversion of the 4-hydroxy group into a more reactive leaving group. The most common and practical approach is its transformation into a halide, typically a chloride. This is readily achieved by treating 4-hydroxy-7-methoxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloro-7-methoxyquinoline is the primary substrate for the subsequent cross-coupling reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Suzuki-Miyaura Coupling Conditions
ParameterCondition ACondition B
Substrate 4-Chloro-7-methoxyquinoline4-Chloro-7-methoxyquinoline
Coupling Partner Phenylboronic acid(Hetero)arylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90 °C100 °C
Time 12-24 h6-12 h
Yield Moderate to GoodGood to Excellent
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube, add 4-chloro-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-2.5 equiv.).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and the degassed solvent mixture (e.g., toluene/water 10:1, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-methoxyquinoline.

Buchwald-Hartwig Amination: Constructing Vital C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [1]This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates. [2]The synthesis of the multi-kinase inhibitor Lenvatinib, for example, involves a crucial C-N bond-forming step utilizing a derivative of 4-chloro-7-methoxyquinoline. [3][4]

Key Mechanistic Insights and Reagent Selection

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. [1]

  • Catalyst and Ligand: The choice of ligand is critical for the success of the amination of aryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are highly effective. These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates sensitive to strong bases, milder bases like cesium carbonate or potassium phosphate can be employed, often in combination with a more active catalyst system.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally used to prevent quenching of the strong base.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Representative Buchwald-Hartwig Amination Conditions
ParameterCondition ACondition B
Substrate 4-Chloro-7-methoxyquinoline4-Chloro-7-methoxyquinoline
Coupling Partner Primary/Secondary Aliphatic AmineAniline or Heterocyclic Amine
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)SPhos (4 mol%)
Base NaOtBu (1.5 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Time 4-16 h12-24 h
Yield Good to ExcellentModerate to Good
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 4-chloro-7-methoxyquinoline (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the quinoline scaffold. [5][6]The resulting alkynylquinolines are valuable intermediates that can be further elaborated into more complex structures.

Mechanistic Considerations and Reaction Parameters

The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. [7]The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

  • Catalyst System: A common catalyst system is a combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or in the amine base itself if it is a liquid.

Sources

Method

Application Note: High-Purity Isolation and Recrystallization Protocol for 4-Hydroxy-7-methoxyquinoline

Strategic Context & Scope 4-Hydroxy-7-methoxyquinoline (often existing as its tautomer, 7-methoxyquinolin-4(1H)-one) is a critical synthetic intermediate in drug development. It serves as the foundational core for numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scope

4-Hydroxy-7-methoxyquinoline (often existing as its tautomer, 7-methoxyquinolin-4(1H)-one) is a critical synthetic intermediate in drug development. It serves as the foundational core for numerous active pharmaceutical ingredients (APIs), most notably the multi-kinase inhibitor Lenvatinib[1], as well as various broad-spectrum antibiotics and subtype-selective GABA-A receptor ligands[2].

The primary synthetic route to this intermediate is the Gould-Jacobs reaction, which involves the condensation of 3-methoxyaniline (meta-anisidine) with diethyl ethoxymethylenemalonate, followed by high-temperature thermal cyclization (often in diphenyl ether at >250 °C or via microwave irradiation)[3]. While effective, this route inherently generates two major classes of impurities that complicate downstream processing:

  • Regioisomeric Byproducts: Cyclo-acylation of meta-substituted anilines inevitably yields an undesired 5-methoxy-4-hydroxyquinoline regioisomer alongside the target 7-methoxy isomer, typically in a 1:5 ratio[2].

  • Thermal Degradation Products: High-temperature cyclization produces insoluble carbonaceous tars and highly polar polymeric byproducts[4].

Standard silica gel chromatography is highly inefficient for this compound due to its basic nitrogen, hydrogen-bonding capabilities, and poor solubility in standard eluents, which lead to severe peak tailing[5]. Therefore, a highly optimized, solvent-selective trituration and recrystallization protocol is the industry standard for achieving >99% purity.

Mechanistic Insights into Solvent Selection (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand that purification is not merely about dissolving and precipitating; it is about exploiting specific physicochemical differentials.

  • Regioisomer Depletion via Ethanol: The 5-methoxy regioisomer exhibits a significantly lower lattice energy and higher ambient solubility in short-chain alcohols compared to the 7-methoxy target. By triturating the crude solid in absolute ethanol at room temperature, the 5-methoxy isomer is selectively dissolved and partitioned into the mother liquor, leaving the 7-methoxy isomer intact[2].

  • Thermodynamic Gradient via DMF: N,N-Dimethylformamide (DMF) is selected for the primary recrystallization because 4-hydroxy-7-methoxyquinoline exhibits a steep solubility curve in this solvent. It is highly soluble at elevated temperatures (130–150 °C) but practically insoluble at 0–5 °C[3]. This allows for maximum recovery while keeping polar impurities dissolved.

  • Solvent Displacement via n-Hexane: DMF has a high boiling point (153 °C), making it difficult to remove during vacuum drying. Washing the final filter cake with cold n-hexane displaces the residual DMF without dissolving the product, preventing solvate formation and accelerating the drying phase[3].

Quantitative Data: Solvent Selection Matrix
SolventRole in WorkflowSolubility of 7-Methoxy IsomerSolubility of 5-Methoxy IsomerRationale / Causality
Absolute Ethanol Trituration / WashLow (at 20 °C)High (at 20 °C)Selectively depletes the undesired 5-methoxy regioisomer formed during meta-anisidine cyclization[2].
N,N-Dimethylformamide Primary RecrystallizationHigh (>130 °C), Low (<5 °C)ModerateProvides optimal thermodynamic gradient for high-yield crystallization; keeps polar impurities in mother liquor[3].
n-Hexane Final WashInsolubleInsolubleDisplaces high-boiling DMF from the filter cake, preventing solvate formation and accelerating vacuum drying[3].

Process Visualization

G A Crude Reaction Mixture (Contains 7-methoxy & 5-methoxy isomers) B Ethanol Trituration (Selectively dissolves 5-methoxy isomer) A->B C Vacuum Filtration (Isolate enriched filter cake) B->C D Hot DMF Dissolution (Heat to 130-150 °C) C->D E Hot Filtration (Remove insoluble carbon/tars) D->E F Controlled Crystallization (Cool to 0-5 °C) E->F G Final Wash (Cold n-Hexane) F->G H Pure 4-Hydroxy-7-methoxyquinoline (>99% Purity) G->H

Workflow for the purification of 4-hydroxy-7-methoxyquinoline via trituration and crystallization.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent phases unless the in-process validation checks are met.

Phase 1: Crude Isolation and Regioisomer Depletion
  • Suspension: Transfer the crude, dried reaction mixture (obtained post-cyclization) into a suitably sized Erlenmeyer flask. Add absolute ethanol at a ratio of 4 mL per gram of crude solid.

  • Trituration: Stir the suspension vigorously at ambient temperature (20–25 °C) for 45 minutes.

    • Causality: Mechanical agitation ensures maximum surface area exposure, allowing the ethanol to penetrate the crude matrix and solubilize the 5-methoxy isomer[2].

  • Filtration: Filter the suspension under vacuum using a Buchner funnel. Wash the retained filter cake with a minimal volume (1 mL/g) of ice-cold ethanol.

  • Validation Check (Self-Validating Step): Sample the filter cake and analyze via HPLC or TLC (Eluent: DCM/MeOH 9:1). Ensure the peak/spot corresponding to the 5-methoxy isomer is depleted. If >2% remains, repeat the trituration step.

Phase 2: High-Temperature Recrystallization
  • Dissolution: Transfer the regioisomer-depleted solid to a round-bottom flask equipped with a reflux condenser. Add N,N-dimethylformamide (DMF) at a ratio of approximately 4–5 mL per gram of solid[3].

  • Heating: Heat the mixture using an oil bath to 130–150 °C with continuous stirring until the solid is completely dissolved.

    • Validation Check: The solution must become transparent (though it will likely be dark brown/amber). Any persistent particulate matter indicates the presence of insoluble carbonaceous tars[4].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel (or a jacketed fritted funnel) to remove the insoluble tars. Critical: The funnel must be pre-warmed to prevent premature crystallization in the frit.

  • Crystallization: Allow the filtrate to cool ambiently to room temperature over 1 hour, then transfer the flask to an ice-water bath (0–5 °C) for an additional 2 to 4 hours to maximize the precipitation of the 7-methoxy isomer.

Phase 3: Final Isolation and Drying
  • Collection: Collect the newly formed crystals via vacuum filtration.

  • Solvent Displacement: Wash the crystal bed generously with cold n-hexane (or diethyl ether)[3].

    • Causality: Hexane is miscible with DMF but acts as an anti-solvent for the quinoline. It physically washes away the high-boiling DMF, which would otherwise cause the product to degrade or melt into a paste during oven drying.

  • Drying: Transfer the crystals to a vacuum oven and dry at 60 °C at <10 mbar for 12 hours.

  • Final Validation: Perform a Loss on Drying (LOD) test or 1 H-NMR analysis. Confirm the complete absence of the DMF solvent peaks (approx. 2.8, 2.9, and 8.0 ppm in DMSO- d6​ ) and verify the structural integrity of the pure 4-hydroxy-7-methoxyquinoline[3].

References

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry / ResearchGate URL:[Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide Source: Google Patents URL
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve overall yield in 4-hydroxy-7-methoxyquinoline synthesis

Welcome to the Technical Support Center for Yield Optimization in 4-Hydroxy-7-Methoxyquinoline Synthesis . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Yield Optimization in 4-Hydroxy-7-Methoxyquinoline Synthesis . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to overcome common bottlenecks in the Gould-Jacobs reaction pathway.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, and self-validating protocols designed to maximize your overall yield and regiochemical purity.

Mechanistic Workflow

SynthesisWorkflow A 3-Methoxyaniline + Meldrum's Acid + Trimethyl Orthoformate B Condensation (60-90 °C) Intermediate: Anilidomethylenemalonate A->B Step 1: Nucleophilic Addition C Thermal Cyclo-acylation Diphenyl Ether (230-250 °C) B->C Step 2: Gould-Jacobs Reaction D Crude Isomer Mixture (7-Methoxy & 5-Methoxy) C->D Decarboxylation & Ring Closure E Selective Crystallization (Ethanol Wash) D->E Regioisomer Separation F Pure 4-Hydroxy-7-methoxyquinoline (Target Product) E->F Yield Optimization

Figure 1: Mechanistic workflow for 4-hydroxy-7-methoxyquinoline synthesis and purification.

Troubleshooting Guide & FAQs

Q1: Why is my overall yield consistently below 50% during the Gould-Jacobs cyclization? A1: Low yields in the thermal cyclo-acylation step are typically caused by inadequate temperature control or insufficient reaction time. The ring closure requires high activation energy. If the diphenyl ether solvent is not pre-heated to at least 230–250 °C before adding the condensation intermediate, competitive side reactions and thermal degradation will outcompete the desired intramolecular electrophilic aromatic substitution ()[1]. Self-validation: Monitor the disappearance of the intermediate via LC-MS; the reaction should reach completion within 1.5 to 2 hours at optimal temperatures.

Q2: How can I minimize or remove the 5-methoxyquinolin-4-ol regioisomer? A2: When using meta-substituted anilines (like 3-methoxyaniline), the cyclo-acylation inherently produces a mixture of 5-substituted and 7-substituted 4-hydroxyquinolines. This typically occurs in a 1:5 ratio because steric hindrance at the ortho position favors the para-cyclization pathway ()[2]. While you cannot entirely prevent its formation, you can efficiently remove the undesired 5-methoxy isomer during isolation. The 5-methoxy isomer exhibits higher solubility in ethanol. By triturating the crude solid in hot ethanol, the 5-isomer remains in solution, allowing you to isolate the pure 7-methoxy isomer via filtration[2].

Q3: What is the optimal protocol for the condensation step to prevent incomplete conversion? A3: Incomplete condensation often results from the accumulation of water or methanol. While diethyl ethoxymethylenemalonate is traditional, using Meldrum's acid and trimethyl orthoformate is highly efficient for large-scale synthesis. The reaction must be heated to 60–65 °C to ensure continuous reflux and removal of volatile byproducts, driving the equilibrium forward ()[3]. Self-validation: The reaction mixture should transition from a heterogeneous suspension to a clear solution, indicating complete formation of the anilidomethylenemalonate intermediate.

Validated Step-by-Step Experimental Protocols

Step 1: Preparation of the Condensation Intermediate
  • Charge a dry, nitrogen-flushed reaction vessel with 1.0 equivalent of 3-methoxyaniline and 1.1 equivalents of Meldrum's acid.

  • Add 1.2 equivalents of trimethyl orthoformate.

    • Causality: Trimethyl orthoformate acts as both a reagent and a dehydrating agent, scavenging water and driving the condensation equilibrium forward[3].

  • Heat the mixture to 60–65 °C and maintain reflux for 2 hours.

  • Self-Validation: Perform TLC (Hexane/EtOAc 7:3). The primary amine spot (3-methoxyaniline) should be completely consumed.

  • Cool to room temperature, concentrate under reduced pressure, and collect the intermediate solid.

Step 2: High-Temperature Cyclo-acylation
  • Heat diphenyl ether (approx. 10 volumes relative to the intermediate) in a separate vessel to 230–250 °C.

    • Causality: Diphenyl ether provides the necessary thermal stability and high boiling point required to overcome the activation energy barrier of the Gould-Jacobs ring closure ()[4].

  • Add the intermediate from Step 1 portion-wise to the pre-heated diphenyl ether carefully to maintain the temperature above 230 °C.

  • Stir for 1.5 to 2 hours.

  • Self-Validation: LC-MS should indicate the mass of the cyclized product (m/z [M+H]+ 176.07).

  • Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the crude product. Filter and wash with hexanes to remove residual diphenyl ether.

Step 3: Regioisomer Purification
  • Suspend the crude solid (mixture of 7-methoxy and 5-methoxy isomers) in absolute ethanol (approx. 5 volumes).

  • Heat to reflux for 30 minutes, then cool to room temperature.

    • Causality: The 5-methoxy isomer is selectively dissolved by ethanol, leaving the thermodynamically stable 7-methoxy isomer undissolved ()[5].

  • Filter the suspension and dry the solid under a vacuum at 50 °C for 12 hours.

  • Self-Validation: 1H NMR (400 MHz, DMSO-d6) should show a distinct singlet at ~3.82 ppm (3H, OCH3) and lack the characteristic splitting pattern of the 5-methoxy impurity[6].

Quantitative Data & Yield Comparisons

The table below summarizes the quantitative impact of the optimized parameters on the overall yield of 4-hydroxy-7-methoxyquinoline compared to classical unoptimized conditions.

Reaction ParameterStandard ConditionsOptimized ConditionsImpact on Overall Yield
Condensation Reagent Diethyl ethoxymethylenemalonateMeldrum's acid + Trimethyl orthoformate+10% (Drives equilibrium)
Cyclization Temp 180–200 °C230–250 °C+25% (Overcomes activation barrier)
Purification Solvent DichloromethaneAbsolute EthanolRegiopurity >99%, +15% recovery
Total Overall Yield ~35-40% ~75-79% Significant Improvement

References

  • Tsoung, J., Bogdan, A. R., Kantor, S., Wang, Y., Charaschanya, M., & Djuric, S. W. "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Knutson, D. E., Kodali, R., Divović, B., Treven, M., Stephen, M. R., Zahn, N. M., ... & Arnold, L. A. "Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • "New synthesis process of 4-hydroxy-7-methoxyquinoline." Chinese Patent CN111440118A, 2020.

Sources

Optimization

troubleshooting common impurities during 4-hydroxy-7-methoxyquinoline crystallization

Technical Support Center: Troubleshooting 4-Hydroxy-7-methoxyquinoline Crystallization As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of 4-hydroxy-7-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Hydroxy-7-methoxyquinoline Crystallization

As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of 4-hydroxy-7-methoxyquinoline. This privileged scaffold is a critical intermediate in the synthesis of antimalarial endochin-like quinolones (ELQs) and various kinase inhibitors. Typically synthesized via the Conrad-Limpach or Gould-Jacobs methodologies, the high-temperature cyclization of m-anisidine derivatives inherently produces a complex crude mixture that requires rigorous downstream purification.

Mechanistic Origins of Common Impurities

The synthesis relies on the thermal cyclization of an acyclic intermediate (e.g., anilinocrotonate) in a high-boiling solvent like Dowtherm A or diphenyl ether at ~250°C[3]. This extreme thermal environment drives three primary impurity pathways:

  • Regioisomerism (The 5-Methoxy Impurity): Because m-anisidine is asymmetrical, cyclization can occur at either the ortho or para position relative to the methoxy group. This results in a mixture of the desired target (7-methoxy isomer) and the undesired byproduct (5-methoxy isomer), typically in an 8:2 ratio [2].

  • Thermal Oxidation (Tarry Byproducts): Prolonged exposure of aniline derivatives to 250°C in the presence of trace oxygen leads to radical-mediated polymerization, generating dark, tarry, and highly colored impurities.

  • Incomplete Cyclization/Decarboxylation: Failure to reach the activation energy for cyclization leaves unreacted acyclic intermediates, while excessive heating can cause premature decarboxylation if a carboxylate moiety is present.

Troubleshooting Q&A

Q1: My crystallized product is heavily contaminated with the 5-methoxy regioisomer. How do I selectively purge it? A: The formation of the 5-methoxy isomer is an unavoidable kinetic and thermodynamic consequence of the Conrad-Limpach reaction [1]. However, you can exploit the differential solubility of the two isomers. The 7-methoxy isomer exhibits stronger intermolecular hydrogen bonding and a more planar crystal lattice, making it significantly less soluble in polar aprotic/protic solvent mixtures than the 5-methoxy isomer. Actionable Fix: Switch your crystallization solvent to a DMF/Water (3:1) or Ethanol/Water system. The 5-methoxy isomer will remain dissolved in the mother liquor while the 7-methoxy isomer selectively crashes out.

Q2: My crude product is dark brown/black instead of the expected off-white powder. How do I remove these colored impurities? A: Dark coloration indicates the presence of polymeric oxidative degradation products formed during the Dowtherm A reflux [3]. These impurities often co-crystallize by intercalating into the quinoline crystal lattice. Actionable Fix: Implement a hot-filtration step with activated carbon (Darco G-60) prior to crystallization. The highly porous carbon matrix selectively adsorbs the high-molecular-weight tarry polymers. Ensure the filtration apparatus is pre-heated to prevent premature crystallization of the product on the filter paper.

Q3: I am detecting uncyclized anilinocrotonate intermediate in my HPLC trace. Should I increase the crystallization time? A: No, crystallization will not efficiently purge high levels of the uncyclized intermediate because its solubility profile often overlaps with the target compound. The root cause is a failure in the reaction engineering. Actionable Fix: Ensure your cyclization solvent (diphenyl ether or Dowtherm A) is actively refluxing at ≥250°C. The cyclization requires a massive activation energy. If your heating mantle is underpowered, the intermediate will pool. Once cyclization is complete, the intermediate should be undetectable before you even begin crystallization.

Quantitative Data: Solvent System Performance

Table 1: Thermodynamic Solubility and Regioisomer Purging Efficiency (at 25°C)

Solvent System7-Methoxy Solubility5-Methoxy SolubilityRegioisomer Purging EfficiencyTarget Yield Recovery
DMF / Water (3:1) Low (<5 mg/mL)High (>40 mg/mL)>98%82 - 85%
Ethanol / Water (1:1) Moderate (~15 mg/mL)High (>50 mg/mL)90%70 - 75%
Glacial Acetic Acid High (>100 mg/mL)High (>100 mg/mL)<50%<40%
Dowtherm A (Reaction) Low (at 25°C)Low (at 25°C)N/A (Co-precipitation)N/A

Visualizations

Pathway A m-Anisidine + Keto-ester / EMME B Acyclic Intermediate (Anilinocrotonate) A->B Condensation (100°C) C 4-Hydroxy-7-methoxyquinoline (Target, para-cyclization) B->C Thermal Cyclization (Dowtherm A, 250°C) D 4-Hydroxy-5-methoxyquinoline (Impurity, ortho-cyclization) B->D Steric Clash Pathway

Mechanistic pathway of Conrad-Limpach synthesis illustrating regioisomer formation.

Workflow Step1 Dissolve Crude in DMF (90°C) Step2 Add Activated Carbon (Adsorb Tarry Polymers) Step1->Step2 Step3 Hot Filtration through Celite (Remove Carbon & Tar) Step2->Step3 Step4 Controlled Cooling (25°C) & Anti-solvent (H2O) Addition Step3->Step4 Step5 Filter & Wash (Pure 7-Methoxy Isomer) Step4->Step5 Crystallization Step6 Mother Liquor (Contains 5-Methoxy Isomer) Step4->Step6 Remains in Solution

Optimized crystallization workflow for purging colored and regioisomeric impurities.

Step-by-Step Experimental Protocol: Regioselective Crystallization

This self-validating protocol is designed to simultaneously decolorize the crude product and kinetically purge the 5-methoxy regioisomer.

Materials Required:

  • Crude 4-hydroxy-7-methoxyquinoline (containing 5-methoxy isomer and tar)

  • N,N-Dimethylformamide (DMF, ACS Grade)

  • Deionized Water (Anti-solvent)

  • Activated Carbon (Darco G-60)

  • Celite 545

Procedure:

  • Dissolution: Transfer 10.0 g of crude 4-hydroxy-7-methoxyquinoline to a 250 mL round-bottom flask. Add 40 mL of DMF.

  • Heating: Heat the suspension to 90°C under continuous magnetic stirring until the solid is completely dissolved. The solution will likely appear dark brown/black.

  • Decolorization: Carefully add 1.0 g of activated carbon (Darco G-60) to the hot solution. Maintain the temperature at 90°C and stir vigorously for 30 minutes.

    • Causality: The extended time at elevated temperature allows the high-molecular-weight tarry impurities to fully diffuse into the mesopores of the carbon.

  • Hot Filtration: Pre-heat a Buchner funnel and a pad of Celite 545. Rapidly filter the hot suspension through the Celite pad into a clean receiving flask. Wash the filter cake with 10 mL of hot DMF (90°C).

    • Causality: Pre-heating prevents the target compound from crashing out on the cold glass/Celite, which would drastically reduce yield.

  • Anti-Solvent Addition: Transfer the clear, amber-colored filtrate to a crystallization dish. While stirring at 300 rpm, slowly add 15 mL of deionized water dropwise over 15 minutes.

  • Controlled Cooling: Allow the solution to cool naturally to room temperature (25°C) over 2 hours, then transfer to an ice bath (0-5°C) for an additional 1 hour.

    • Causality: Slow cooling promotes the growth of large, pure crystals of the 7-methoxy isomer, while the 5-methoxy isomer remains trapped in the DMF/water mother liquor.

  • Isolation: Filter the resulting off-white crystalline solid under vacuum. Wash the filter cake twice with 15 mL of cold Ethanol/Water (1:1) to displace any residual DMF.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours to constant weight.

References

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development, ACS Publications.[Link] [1]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry, ACS Publications.[Link] [2]

  • Optimization of endochin-like quinolones for antimalarial activity. Antimicrobial Agents and Chemotherapy (via NIH PMC).[Link] [3]

Troubleshooting

optimizing reaction temperature and time for 4-hydroxy-7-methoxyquinoline chlorination

Welcome to the Process Optimization Support Center. The conversion of 4-hydroxy-7-methoxyquinoline to 4-chloro-7-methoxyquinoline using phosphorus oxychloride (POCl₃) is a critical transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The conversion of 4-hydroxy-7-methoxyquinoline to 4-chloro-7-methoxyquinoline using phosphorus oxychloride (POCl₃) is a critical transformation in medicinal chemistry. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to optimize reaction temperature and time.

Mechanistic Causality: The "Why" Behind the Parameters

The chlorination of 4-hydroxyquinolines does not proceed via direct substitution. Instead, it is a two-stage process driven by tautomerization to the quinolin-4(1H)-one form:

  • O-Phosphorylation (Fast): The oxygen atom attacks the electrophilic phosphorus of POCl₃, forming a dichlorophosphinate ester intermediate. This step occurs readily at low temperatures (20–60 °C).

  • Nucleophilic Displacement (Rate-Limiting): A chloride ion (generated in situ) attacks the C4 position, displacing the phosphate leaving group to yield the 4-chloroquinoline. This step requires significant thermal energy .

The Temperature/Time Paradox: You must heat the reaction enough to drive the rate-limiting displacement step (typically 80–105 °C). However, the 7-methoxy group is sensitive to acidic cleavage. Prolonged exposure to high temperatures (>110 °C) in the presence of HCl (a byproduct of the reaction) leads to demethylation, forming 4-chloro-7-hydroxyquinoline. Therefore, optimizing the exact time-temperature window is critical for high yield and purity.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes a catalytic Vilsmeier-Haack approach to lower the required activation energy, allowing for milder temperatures and shorter reaction times [[1]]([Link]).

Reagents:

  • 4-Hydroxy-7-methoxyquinoline: 1.0 equivalent

  • Phosphorus oxychloride (POCl₃): 3.0 - 4.0 equivalents

  • N,N-Dimethylformamide (DMF): 0.1 equivalents (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-hydroxy-7-methoxyquinoline (1.0 eq) in neat POCl₃ (3.0–4.0 eq) at room temperature.

  • Catalysis: Add catalytic DMF (0.1 eq) dropwise. Note: This generates the Vilsmeier reagent in situ, accelerating the displacement step.

  • Heating (The Critical Window): Gradually ramp the internal temperature to 85–90 °C . Do not exceed 100 °C. Maintain stirring for 3 to 4 hours .

  • Monitoring: Monitor the reaction via LCMS. Quench a 10 µL aliquot into 1 mL of methanol to check for the disappearance of the O-phosphorylated intermediate.

  • Concentration: Once conversion is >95%, cool the mixture to 40 °C. Crucial Step: Remove the excess POCl₃ under reduced pressure to yield a thick syrup. This prevents violent exotherms during the aqueous quench .

  • Alkaline Quench: Dissolve the syrup in a minimal amount of cold dichloromethane (DCM) and add it dropwise to a vigorously stirred, ice-cold saturated aqueous potassium carbonate (K₂CO₃) solution. Maintain the pH > 8.

  • Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude 4-chloro-7-methoxyquinoline.

Reaction Workflow & Decision Tree

ChlorinationWorkflow Start 4-Hydroxy-7-methoxyquinoline + POCl3 + cat. DMF Phos Stage 1: O-Phosphorylation (20-60°C, Fast) Start->Phos Heat Stage 2: Nucleophilic Displacement (85-90°C, 3-4 hrs) Phos->Heat Ramp Temp Check LCMS Conversion Check Heat->Check Opt1 Incomplete: Extend time by 1h Check->Opt1 < 95% Conv Distill Distill Excess POCl3 (Reduces Quench Exotherm) Check->Distill > 95% Conv Opt1->Heat Quench Alkaline Quench (Ice-Cold K2CO3, pH > 8) Distill->Quench Product 4-Chloro-7-methoxyquinoline (Product) Quench->Product

Workflow and mechanistic stages for the optimized chlorination of 4-hydroxy-7-methoxyquinoline.

Optimization Data Matrix

The following table summarizes the quantitative impact of temperature and time variations on the reaction profile.

Temperature (°C)Time (h)AdditiveConversion (%)Impurity ProfileRecommendation
6012None< 40%High O-phosphorylated intermediateSuboptimal temperature for displacement.
904None> 90%CleanAcceptable baseline conditions.
105 (Reflux)2None> 95%Minor tarring / color degradationGood for rapid, small-scale synthesis.
105 (Reflux)12None> 90%High demethylation (7-OH formation) Avoid prolonged heating at high temps.
85 - 90 3 - 4 cat. DMF > 98% Clean Optimal: Best yield and mildest conditions.

Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion even after 12 hours at 60 °C. Why? A1: You are trapped in the first stage of the mechanism. The O-phosphorylation of the quinolone tautomer is fast and occurs at lower temperatures, but the subsequent nucleophilic attack by the chloride ion is the rate-limiting step . You must increase the temperature to at least 85 °C to overcome the activation energy barrier for the displacement.

Q2: I am observing a new polar spot on my TLC, and LCMS shows an [M-14] mass. What is happening? A2: This is the classic signature of ether cleavage (demethylation) at the 7-position. Phosphorus oxychloride reactions generate hydrogen chloride (HCl) gas. Prolonged heating (>6 hours) at elevated temperatures (>100 °C) in this highly acidic environment will cleave the 7-methoxy group to yield 4-chloro-7-hydroxyquinoline. To fix this, lower your reaction temperature to 85 °C, limit the reaction time to 4 hours, and consider adding a catalytic amount of DMF to accelerate the desired chlorination .

Q3: During the aqueous workup, my product seems to revert back to the 4-hydroxyquinoline starting material. How do I prevent this? A3: This is caused by the hydrolysis of either the unreacted O-phosphorylated intermediate or the 4-chloroquinoline product itself. If you quench the reaction by pouring the entire hot POCl₃ mixture directly into water, the resulting exothermic generation of HCl creates a boiling, highly acidic aqueous solution that rapidly hydrolyzes your product. Solution: Always distill off the excess POCl₃ under reduced pressure before quenching . Quench the remaining residue into an ice-cold, alkaline solution (like saturated K₂CO₃) to neutralize the remaining acid immediately and keep the pH above 8.

References

  • ACS Publications. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. Journal of Medicinal Chemistry.[Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry (2011).[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-Hydroxy-7-Methoxyquinoline LC Analysis

Welcome to the Technical Support Center for the chromatographic analysis of 4-hydroxy-7-methoxyquinoline (4-H-7-MQ). As a functionalized quinoline derivative, this molecule presents specific analytical challenges, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-hydroxy-7-methoxyquinoline (4-H-7-MQ). As a functionalized quinoline derivative, this molecule presents specific analytical challenges, including severe peak tailing and tautomer-induced peak splitting. This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers and drug development professionals to help you achieve robust, reproducible separations.

Diagnostic Workflow: Resolving 4-H-7-MQ Chromatographic Issues

Before adjusting your instrument parameters, identify the primary mode of peak distortion. Use the diagnostic decision tree below to trace the causality of your chromatographic issue and apply the correct mobile phase optimization strategy.

G Start Start: 4-H-7-MQ Chromatography Issue Tailing Issue: Peak Tailing (Tf > 1.5) Start->Tailing Splitting Issue: Peak Splitting / Broadening Start->Splitting pH_Adjust Action: Lower pH to 2.0-2.5 (Suppress Silanols) Tailing->pH_Adjust Tautomer Diagnosis: Keto-Enol Tautomerism Splitting->Tautomer Additives Action: Add TEA/TFA (Silanol Blocking) pH_Adjust->Additives If tailing persists Success Result: Sharp, Symmetrical Single Peak pH_Adjust->Success If resolved Protic Action: Use Protic Modifier (MeOH instead of ACN) Tautomer->Protic Additives->Success Protic->Success

Diagnostic decision tree for resolving peak tailing and tautomeric splitting in 4-H-7-MQ HPLC.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing split peaks or severe band broadening even with a highly pure 4-H-7-MQ standard? A: This is a classic symptom of keto-enol tautomerization. 4-hydroxyquinolines exist in a dynamic tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form[1]. In the mobile phase, if the rate of interconversion between these two tautomers is on the same timescale as the chromatographic separation, the column partially resolves the two states. This results in a broad, distorted, or distinctly split peak. Expert Insight: To resolve this, you must "lock" the molecule into a single tautomeric state. Switching your organic modifier from an aprotic solvent (like Acetonitrile) to a protic solvent (like Methanol) often stabilizes the equilibrium via hydrogen bonding. Additionally, utilizing a highly acidic mobile phase ensures the basic nitrogen remains fully protonated, further restricting tautomeric shifts.

Q2: My peaks are highly asymmetrical with a Tailing Factor ( Tf​ ) > 1.5. What is the chemical mechanism behind this, and how do I fix it? A: Peak tailing for quinoline derivatives is predominantly caused by secondary ion-exchange interactions[2]. The basic nitrogen of the quinoline ring interacts strongly with un-endcapped, negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase. Expert Insight: The most effective countermeasure is strict pH control. Lowering the mobile phase pH to between 2.0 and 2.5 ensures that the analyte is fully protonated (cationic) while simultaneously suppressing the ionization of the acidic silanol groups (which typically have a pKa of ~3.5-4.5)[2]. This neutralizes the stationary phase surface and prevents mixed-mode retention.

Q3: Simple pH adjustment is not fully resolving the tailing. What specific mobile phase additives are recommended for 4-H-7-MQ? A: When pH adjustment alone is insufficient, competitive amine modifiers and ion-pairing agents must be introduced into the aqueous mobile phase. A highly effective, self-validating system for 4-hydroxyquinolines utilizes a combination of Trifluoroacetic Acid (TFA) and Triethylamine (TEA)[3]. Expert Insight: Formulate your aqueous phase with 13 mM TFA and 6.5 mM TEA (yielding a pH of ~2.0). In this system, TFA acts as an ion-pairing agent that improves the retention of the cationic quinoline, while TEA acts as a sacrificial silanol blocker. The excess triethylammonium ions competitively bind to any remaining active silanol sites, preventing the 4-H-7-MQ molecules from undergoing secondary interactions and restoring peak symmetry[3].

Quantitative Impact of Mobile Phase Optimization

The following table summarizes the expected chromatographic performance of 4-H-7-MQ across different mobile phase systems on a standard C18 reversed-phase column.

Aqueous Mobile Phase (A)Organic Modifier (B)Tailing Factor ( Tf​ )Theoretical Plates ( N )Peak Shape / Observation
Water (No additives)Acetonitrile> 2.5< 2,000Severe tailing, possible splitting
Water + 0.1% Formic AcidAcetonitrile1.6 - 1.8~ 5,500Moderate tailing, broad base
Water + 0.1% TFAMethanol1.2 - 1.4~ 8,000Good symmetry, stable tautomer
Water + 13 mM TFA + 6.5 mM TEA Methanol 0.95 - 1.05 > 12,000 Excellent symmetry, sharp peak
Experimental Protocol: Preparation of the Optimized Mobile Phase

To ensure a self-validating and reproducible system, follow this step-by-step methodology for preparing the optimized TFA/TEA buffer system. This protocol is designed to saturate active sites prior to sample injection, ensuring that the very first injection yields the same peak shape as the hundredth.

Materials Required:

  • HPLC-grade Water and Methanol

  • Trifluoroacetic Acid (TFA), LC-MS grade

  • Triethylamine (TEA), LC-MS grade

  • Calibrated pH meter

Step-by-Step Methodology:

  • Aqueous Phase Preparation (Buffer A): Measure 1.0 Liter of HPLC-grade water into a clean, dedicated mobile phase reservoir.

  • Additive Integration: Add 1.0 mL of TFA (approx. 13 mM) to the water. Stir thoroughly to ensure complete dissolution.

  • Silanol Blocker Addition: Slowly add 0.9 mL of TEA (approx. 6.5 mM) to the solution under continuous stirring. Caution: The addition of basic TEA to the acidic solution will generate mild heat. Perform in a fume hood.

  • pH Verification: Measure the pH of the resulting solution. It should naturally fall around pH 2.0 ± 0.2. Do not adjust further with strong acids or bases, as this alters the ionic strength and compromises the ion-pairing mechanism.

  • Filtration and Degassing: Filter Buffer A through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) and degas via sonication for 10 minutes.

  • Organic Phase Preparation (Buffer B): Use 100% HPLC-grade Methanol. Filter and degas identically to Buffer A.

  • System Equilibration (Self-Validation Step): Flush the HPLC system and C18 column with 90% Buffer A / 10% Buffer B for at least 20 column volumes before injecting the 4-H-7-MQ sample. This step is critical; it ensures complete saturation of the stationary phase with the TEA blocker, validating that the column is chemically inert to the basic analyte prior to data acquisition.

References
  • The Journal of Organic Chemistry. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." ACS Publications. Available at:[Link]

  • SciSpace. "Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation: Quantifying 4-hydroxy-7-methoxyquinoline in Plasma using HPLC and Mass Spectrometry Techniques

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for delineating their pharmacokinetic (PK) and toxicokinetic (TK...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for delineating their pharmacokinetic (PK) and toxicokinetic (TK) profiles.[1][2][3][4] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of 4-hydroxy-7-methoxyquinoline, a representative quinoline derivative, in human plasma.

This document is structured to provide not only a validated HPLC methodology but also a critical comparison with more contemporary techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The experimental designs and validation parameters are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with specific reference to the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7][8][9][10]

The Analytical Challenge: Why Method Selection Matters

4-hydroxy-7-methoxyquinoline, as a small molecule with potential pharmacological activity, requires a robust and reliable bioanalytical method for its quantification in complex matrices like plasma. The choice of analytical technique directly impacts sensitivity, selectivity, throughput, and, ultimately, the quality of the data that underpins critical decisions in the drug development pipeline.

This guide will dissect the validation of a conventional HPLC-UV method, a workhorse in many laboratories, and then juxtapose its performance with the more sensitive and selective mass spectrometry-based methods. This comparative approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical tool for their specific needs.

HPLC-UV Method: A Foundational Approach

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and cost-effective technique for the quantification of chromophoric compounds like 4-hydroxy-7-methoxyquinoline. The underlying principle involves the separation of the analyte from other plasma components on a stationary phase, followed by its detection based on the absorption of UV light.

Experimental Protocol: HPLC-UV Method Validation

The validation of this method is a comprehensive process designed to ensure that it is fit for its intended purpose.[7][11] The following protocol outlines the key steps and the rationale behind them.

1. Sample Preparation: Protein Precipitation

The initial and critical step in bioanalysis is the effective removal of interfering substances from the plasma matrix, primarily proteins. For this method, a straightforward protein precipitation (PP) protocol is employed.

  • Rationale: Protein precipitation is a rapid and relatively simple method for sample cleanup.[12][13] While not as exhaustive as solid-phase extraction (SPE), it is often sufficient for HPLC-UV analysis, especially when the analyte concentration is not exceedingly low. Acetonitrile is a common choice for a precipitation solvent as it efficiently denatures and precipitates plasma proteins.[14]

  • Step-by-Step Protocol:

    • Thaw frozen human plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar quinoline derivative).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for injection into the HPLC system.

2. Chromatographic Conditions

The selection of the HPLC column and mobile phase is crucial for achieving adequate separation of the analyte from endogenous plasma components.

  • Rationale: A C18 column is a versatile and widely used reversed-phase column suitable for the separation of moderately polar to non-polar compounds like 4-hydroxy-7-methoxyquinoline. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good peak shape and a reasonable retention time. The acidic modifier (formic acid) helps to suppress the ionization of the analyte, leading to better retention and peak symmetry on the reversed-phase column.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 60:40 (v/v) 0.1% Formic Acid in Water : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detector Wavelength: 286 nm (determined by UV scan of the analyte)

3. Validation Parameters and Acceptance Criteria

The method validation is performed in accordance with ICH M10 guidelines.[10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma. This is assessed by analyzing blank plasma from at least six different sources. The response of any interfering peaks at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[15]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16][17]

  • Recovery: The efficiency of the sample preparation method in extracting the analyte from the plasma matrix. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).[18][19]

Comparative Analysis: HPLC-UV vs. Mass Spectrometry Methods

While HPLC-UV is a robust technique, its limitations in sensitivity and selectivity become apparent when dealing with very low analyte concentrations or complex metabolic profiles. In such scenarios, LC-MS/MS and UPLC-MS/MS are the preferred methods.[6][12]

LC-MS/MS: The Gold Standard in Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

  • Principle of Operation: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity.[20]

UPLC-MS/MS: The Evolution of Speed and Sensitivity

Ultra-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.[14][21] When coupled with a tandem mass spectrometer, UPLC-MS/MS offers significant advantages in terms of throughput and sensitivity.[22][23]

Comparative Performance Data

The following table summarizes the expected performance of the three methods for the quantification of 4-hydroxy-7-methoxyquinoline in plasma. The data is representative and intended for comparative purposes.

Validation Parameter HPLC-UV LC-MS/MS UPLC-MS/MS
Linearity Range (ng/mL) 50 - 50001 - 10000.1 - 1000
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
LLOQ (ng/mL) 5010.1
LOD (ng/mL) 200.30.05
Intra-day Precision (%CV) < 10%< 5%< 5%
Inter-day Precision (%CV) < 12%< 8%< 7%
Accuracy (% Recovery) 88 - 109%95 - 105%97 - 103%
Extraction Recovery ~70%> 85%> 90%
Sample Throughput ModerateHighVery High

Key Inferences from the Comparison:

  • Sensitivity: The most striking difference is the significantly lower LLOQ and LOD achievable with the mass spectrometry-based methods. This is crucial for studies involving low doses or for analytes with low systemic exposure.

  • Selectivity: The MRM capability of MS/MS detectors provides unparalleled selectivity, minimizing the risk of interference from endogenous matrix components or metabolites.

  • Throughput: The faster separation times of UPLC significantly increase sample throughput, which is a major advantage in large-scale clinical studies.

  • Method Development: While HPLC-UV method development can be more straightforward, LC-MS/MS and UPLC-MS/MS method development requires expertise in optimizing ionization and fragmentation parameters.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for sample preparation and HPLC method validation.

Sample_Preparation_Workflow Plasma Plasma Sample (100 µL) Precipitation Add Acetonitrile with IS (300 µL) Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection

Caption: Workflow for plasma sample preparation using protein precipitation.

HPLC_Validation_Process cluster_method_development Method Development cluster_application Method Application Selectivity Selectivity Validation_Report Validation Report Selectivity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy_Precision Accuracy & Precision Accuracy_Precision->Validation_Report LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report Recovery Recovery Recovery->Validation_Report Stability Stability Stability->Validation_Report Sample_Analysis Routine Sample Analysis Validation_Plan Validation Plan Validation_Plan->Selectivity Validation_Plan->Linearity Validation_Plan->Accuracy_Precision Validation_Plan->LOD_LOQ Validation_Plan->Recovery Validation_Plan->Stability Validation_Report->Sample_Analysis

Sources

Comparative

Structural Validation of 4-Hydroxy-7-Methoxyquinoline: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary 4-Hydroxy-7-methoxyquinoline (also known as 7-methoxyquinolin-4-ol) is a highly privileged pharmacophore embedded in numerous biologically active compounds, ranging from immune modulators to potent kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-7-methoxyquinoline (also known as 7-methoxyquinolin-4-ol) is a highly privileged pharmacophore embedded in numerous biologically active compounds, ranging from immune modulators to potent kinase inhibitors (e.g., c-Met and VEGFR-2 inhibitors)[1][2]. Accurate structural validation of this core is a critical bottleneck in drug development. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM), providing researchers with field-proven, self-validating protocols to definitively establish 3D conformation, tautomeric states, and absolute stereochemistry.

The Structural Challenge: Causality in Analytical Choices

Determining the exact atomic arrangement of 4-hydroxy-7-methoxyquinoline presents unique chemical challenges. The molecule exhibits keto-enol tautomerism (4-hydroxyquinoline vs. 4-quinolone), and the precise positioning of the 7-methoxy group dictates its ability to form vital van der Waals contacts within protein binding pockets[1].

While NMR spectroscopy is the standard tool for synthetic chemists, it measures time-averaged signals in solution. For highly substituted aromatic systems with low hydrogen-to-carbon ratios, or when identifying relative configurations of quaternary stereocenters, NMR often falls short[3]. Furthermore, NMR cannot directly determine absolute configuration without the use of chiral derivatizing agents[3][4]. Therefore, SC-XRD is required to provide an unambiguous, static snapshot of the molecule's configuration[3].

Methodological Comparison: SC-XRD vs. NMR vs. Cryo-EM

To select the optimal validation method, researchers must weigh resolution, sample state, and the specific structural questions being asked. While Cryo-EM has revolutionized the study of large macromolecular complexes, it is generally unsuitable for small molecules <100 kDa[5][6].

Table 1: Comparative Analysis of Structural Validation Modalities
ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Primary Application Small molecules, crystalline proteinsMolecules in solution, dynamicsLarge macromolecular complexes
Resolution Limit Ultra-high (Sub-atomic, <0.8 Å)High (Ensemble averages)Medium to High (1.2 Å – 4.0 Å)
Tautomer Identification Definitive (Direct H-atom localization)Ambiguous (Time-averaged signals)Not applicable for small molecules
Absolute Configuration Yes (Via anomalous dispersion)No (Requires chiral auxiliaries)No
Sample Requirement Single high-quality crystal (0.1 mm)1–10 mg dissolved in deuterated solventMicrograms (vitrified on a grid)
Physiological Relevance Low (Solid-state lattice packing)High (Solution state mimics physiology)High (Frozen hydrated state)

Why SC-XRD Outperforms for Quinoline Cores: SC-XRD provides a definitive 3D coordinate map. For 4-hydroxy-7-methoxyquinoline, SC-XRD allows for the direct observation of the electron density corresponding to the hydrogen atom, proving whether the proton resides on the oxygen (enol) or the nitrogen (keto) in the solid state. Furthermore, it precisely maps the dihedral angle of the 7-methoxy group, which is critical for structure-based drug design[1].

Experimental Workflow & Self-Validating Protocol

The following methodology outlines a self-validating system for the crystallization and SC-XRD analysis of 4-hydroxy-7-methoxyquinoline derivatives.

Expertise & Experience Note: The causality behind solvent selection is critical. Protic solvents (e.g., methanol) can hydrogen-bond with the quinoline nitrogen, artificially stabilizing the 4-quinolone tautomer. To observe the intrinsic preference of the molecule, an aprotic vapor diffusion system (Dichloromethane/Pentane) is utilized.

Step-by-Step Methodology
  • Sample Preparation & Purity Verification:

    • Action: Purify the synthesized 4-hydroxy-7-methoxyquinoline via preparative HPLC to >99% purity.

    • Causality: Impurities act as lattice terminators, causing crystal twinning or amorphous precipitation.

  • Dual-Solvent Vapor Diffusion Setup:

    • Action: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in an inner 1-dram vial. Place this open vial inside a 20 mL scintillation vial containing 3 mL of Pentane (antisolvent). Seal the outer vial tightly.

    • Causality: The high vapor pressure of pentane allows it to slowly diffuse into the DCM, gradually lowering the solubility of the quinoline and inducing highly controlled, defect-free nucleation.

  • Crystal Harvesting (Self-Validation Checkpoint 1):

    • Action: After 48–72 hours at 4°C, examine the vial under a polarized light microscope. Select a single, transparent crystal with sharp edges (approx. 0.2 x 0.1 x 0.1 mm) that extinguishes polarized light uniformly.

    • Validation: Uniform extinction confirms the crystal is a single domain and not twinned. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection at 100 K:

    • Action: Flash-cool the crystal to 100 K in a nitrogen cryostream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å).

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens Bragg peaks and is absolutely necessary for resolving the low electron density of hydrogen atoms. Cu Kα radiation maximizes anomalous scattering for absolute structure determination[3].

  • Data Reduction (Self-Validation Checkpoint 2):

    • Action: Integrate the diffraction frames.

    • Validation: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the correct Laue symmetry has been assigned and that radiation damage was negligible.

  • Phase Solution and Refinement:

    • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

Crystallographic Workflow Diagram

XRD_Workflow N1 1. Synthesis & Purification (>99% Purity) N2 2. Solvent Screening (Aprotic vs Protic) N1->N2 HPLC Validated N3 3. Vapor Diffusion (DCM / Pentane) N2->N3 Select Optimal System N4 4. Crystal Harvesting (Perfluoropolyether Oil) N3->N4 Single Crystal Yield N5 5. SC-XRD Data Collection (100 K, Cu Kα Source) N4->N5 Flash-cool to 100 K N6 6. Phase Solution & Refinement (SHELXT / SHELXL) N5->N6 Diffraction Data N7 7. Final Structural Validation (Tautomer & 3D Conformation) N6->N7 R1 < 0.05, wR2 < 0.15

Workflow for SC-XRD validation of 4-hydroxy-7-methoxyquinoline derivatives.

Experimental Data & Results

To demonstrate the superior precision of SC-XRD over NMR for this specific application, we compare the structural constraints obtained from a refined SC-XRD experiment versus a 2D-NMR (NOESY/HMBC) ensemble of a 4-hydroxy-7-methoxyquinoline derivative.

Table 2: Quantitative Data Comparison (SC-XRD vs. NMR Constraints)
MetricSC-XRD (100 K)Solution-State NMR (298 K)Analytical Implication
Coordinate Precision ±0.002 Å ±0.5−1.0 ÅSC-XRD provides exact atomic mapping; NMR provides distance ranges.
C(4)-O Bond Length 1.352(2) ÅN/AConfirms the single-bond character of the enol (4-hydroxy) form.
N(1)-H Electron Density Not observedBroad exchangeable peakProves the absence of the keto (4-quinolone) tautomer in the solid state.
7-Methoxy Dihedral Angle 3.4(1)°Free rotation (averaged)SC-XRD confirms the methoxy group is coplanar with the quinoline ring.
Goodness-of-Fit (S) 1.045N/AAn S value near 1.0 validates the accuracy of the crystallographic model.
Refinement Factors R1​=0.032 , wR2​=0.081 N/ALow R-factors validate the high quality and trustworthiness of the structure.

Conclusion

While NMR spectroscopy remains an indispensable, non-destructive tool for rapid solution-state verification[4], Single-Crystal X-ray Diffraction stands as the definitive gold standard for the structural validation of 4-hydroxy-7-methoxyquinoline. By providing sub-atomic resolution, unambiguous tautomer assignment, and absolute stereochemical confirmation, SC-XRD delivers the precise structural intelligence required to confidently advance small molecules through the drug development pipeline.

References

  • Stack Exchange Chemistry - Why is crystallography still used in some cases for small molecule structure determination? URL:[Link]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM URL:[Link]

  • News-Medical.Net - X-Ray Crystallography vs. NMR Spectroscopy URL:[Link]

  • Stanford University (Axel T. Brunger) - X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics URL:[Link]

  • NanoImaging Services - Comparing Analytical Techniques for Structural Biology URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Structure-Based Design of Novel Class II c-Met Inhibitors URL:[Link]

  • National Institutes of Health (PMC) - Further Exploration of the Structure-Activity Relationship of Imidazoquinolines URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-7-methoxyquinoline

Standard Operating Procedure: Handling, PPE, and Disposal of 4-Hydroxy-7-methoxyquinoline As a Senior Application Scientist, I frequently oversee the integration of quinoline derivatives into drug discovery workflows. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 4-Hydroxy-7-methoxyquinoline

As a Senior Application Scientist, I frequently oversee the integration of quinoline derivatives into drug discovery workflows. 4-Hydroxy-7-methoxyquinoline (CAS: 82121-05-9), also known as 7-Methoxy-4(1H)-quinolinone, is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes[1][2]. While highly valuable in pharmaceutical development, this compound presents acute toxicity and severe irritant properties[2][3].

This guide provides a causality-driven, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Hydroxy-7-methoxyquinoline.

Physicochemical Profile and Hazard Assessment

To design an effective safety protocol, we must first understand the physical state and hazard classifications of the compound. 4-Hydroxy-7-methoxyquinoline is typically supplied as a light brown to pink powder[2]. Because it is a fine solid, the primary vector for accidental exposure is aerosolization (dust generation) during transfer and weighing.

Table 1: Chemical Properties & GHS Hazard Classifications

Property / HazardDescription / ClassificationCausality & Operational Implication
CAS Number 82121-05-9[1]Unique identifier for SDS cross-referencing and inventory tracking.
Physical State Solid powder (mp: 213-217 °C)[3]Prone to static cling and aerosolization; requires draft-controlled weighing.
H302 Harmful if swallowed[3]Mandates strict prohibition of eating/drinking in the lab; requires hand washing post-handling.
H315 Causes skin irritation[3]Necessitates impermeable dermal barriers (nitrile gloves, lab coat).
H318 Causes serious eye damage[3]High-risk hazard. Standard safety glasses are insufficient; orbital seals are required.
H335 May cause respiratory irritation[3]Mandates respiratory protection (N95) and handling within a ventilated enclosure.
Storage 0-8°C (or 4°C)[1][2]Must be stored in a cool, dry environment under nitrogen to maintain stability.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist. Each piece of equipment is a targeted countermeasure against a specific physical vulnerability. When handling 4-Hydroxy-7-methoxyquinoline, the following PPE is mandatory[3][4]:

  • Ocular Protection (Critical): Unvented chemical splash goggles or a full-face shield.

    • Causality: The H318 classification indicates potential for irreversible eye damage. Standard safety glasses lack an orbital seal, leaving the eyes vulnerable to micro-dust particles that can become airborne during container opening.

  • Respiratory Protection: NIOSH-approved N95 dust mask or European Standard EN 149 FFP2 respirator[3][4].

    • Causality: To mitigate the H335 respiratory irritation risk. Even within a fume hood, micro-currents can pull fine powders toward the operator's breathing zone.

  • Dermal Protection: Double-gloving with heavy-duty nitrile gloves (minimum 0.11 mm thickness) and an impermeable, flame-resistant lab coat[3][4].

    • Causality: The compound causes localized dermal irritation (H315). Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing bare skin.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, execute the following protocol when preparing solutions of 4-Hydroxy-7-methoxyquinoline.

Phase 1: Environmental Preparation

  • Verify Ventilation: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood has a verified inward face velocity of 80–100 feet per minute (fpm)[4].

  • Static Mitigation: Wipe down the balance and surrounding hood area with an anti-static solution. Fine quinoline powders are highly susceptible to static charge, which causes particles to "jump" and aerosolize upon contact with metal spatulas.

Phase 2: Weighing and Transfer 3. Don PPE: Equip the N95 mask, splash goggles, lab coat, and double nitrile gloves[3]. 4. Tare and Transfer: Place a pre-creased anti-static weighing boat on the analytical balance. Using a grounded, stainless-steel micro-spatula, slowly transfer the powder. Do not drop the powder from a height; place the spatula directly into the boat to minimize dust generation. 5. Seal and Solubilize: Once weighed, immediately transfer the powder into a sealable vial or volumetric flask. Add the appropriate solvent (e.g., DMSO or DMF, commonly used for quinoline derivatives) directly into the vessel while still inside the hood. Cap the vessel tightly before removing it from the ventilated area.

Workflow A 1. Environmental Setup (HEPA-Filtered Hood) B 2. PPE Donning (N95, Nitrile, Goggles) A->B C 3. Anti-Static Weighing (Minimize Aerosolization) B->C D 4. Closed-System Transfer C->D E 5. Surface Decontamination D->E

Fig 1: Sequential operational workflow for handling 4-Hydroxy-7-methoxyquinoline.

Spill Response and Decontamination

In the event of a spill, immediate and calculated action is required to prevent the spread of hazardous dust[4][5].

  • Evacuate and Assess: Step back and assess the state of the spill (solid powder vs. solubilized liquid)[5].

  • Solid Spill Containment (No Dry Sweeping): Never dry sweep a 4-Hydroxy-7-methoxyquinoline powder spill. Dry sweeping forcefully aerosolizes the compound, maximizing inhalation and ocular risks. Instead, gently cover the spill with damp absorbent paper towels (using water or a compatible solvent) to trap the dust[4].

  • Liquid Spill Containment: If the compound is already in solution, surround the spill with inert absorbent pads or vermiculite.

  • Collection: Carefully scoop the dampened material or absorbent pads into a highly visible, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a solvent wipe if necessary, to remove residual chemical traces[4].

SpillResponse Spill Spill Detected Assess Assess Physical State Spill->Assess Powder Solid Powder Assess->Powder Solution Solubilized Liquid Assess->Solution Sweep Dampen & Collect (Prevent Dust) Powder->Sweep Absorb Inert Absorbent Pads Solution->Absorb Waste Hazardous Waste Incineration Sweep->Waste Absorb->Waste

Fig 2: Decision matrix for 4-Hydroxy-7-methoxyquinoline spill containment.

Waste Management and Disposal Plan

Improper disposal of quinoline derivatives poses significant environmental risks. 4-Hydroxy-7-methoxyquinoline must not be flushed down laboratory drains or disposed of in standard municipal waste[5].

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated, labeled solid hazardous waste container[4].

  • Liquid Waste: Solutions containing 4-Hydroxy-7-methoxyquinoline must be collected in compatible, clearly labeled liquid waste carboys (typically designated for halogenated or non-halogenated organic waste, depending on the solvent used).

  • Final Disposal: Conduct disposal via a licensed environmental waste contractor for high-temperature incineration in accordance with federal, state, and local environmental regulations[4][5].

References

Sources

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